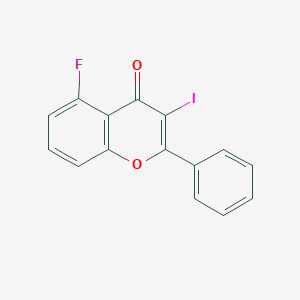

5-Fluoro-3-iodo-2-phenyl-chromen-4-one

Description

Properties

Molecular Formula |

C15H8FIO2 |

|---|---|

Molecular Weight |

366.12 g/mol |

IUPAC Name |

5-fluoro-3-iodo-2-phenylchromen-4-one |

InChI |

InChI=1S/C15H8FIO2/c16-10-7-4-8-11-12(10)14(18)13(17)15(19-11)9-5-2-1-3-6-9/h1-8H |

InChI Key |

XCHHYQHBXYCYBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC=C3F)I |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

5-Fluoro-3-iodo-2-phenyl-chromen-4-one has shown promise as a lead compound for the development of new drugs targeting cancer and inflammatory diseases. The structural features of this compound enable it to interact with biological targets, potentially modulating their activity and leading to therapeutic effects.

Anticancer Properties

Research indicates that compounds within the chromone class exhibit significant anticancer properties. For instance, derivatives of 5-Fluoro-3-iodo-2-phenyl-chromen-4-one have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This suggests that the compound may serve as a scaffold for developing novel anticancer agents.

Chemical Research

The unique halogen substitutions in 5-Fluoro-3-iodo-2-phenyl-chromen-4-one significantly influence its chemical reactivity. These properties make it valuable in synthetic organic chemistry, particularly in reactions involving nucleophilic substitutions or electrophilic aromatic substitutions.

Reactivity Profile

The presence of fluorine and iodine atoms allows for diverse synthetic pathways, enabling the formation of various derivatives through reactions with nucleophiles such as amines or alcohols. This versatility is crucial for researchers aiming to explore new chemical entities with potential biological activities.

The biological activity of 5-Fluoro-3-iodo-2-phenyl-chromen-4-one extends beyond anticancer effects. Studies have indicated that compounds with similar structures possess anti-inflammatory, antimicrobial, and antifungal properties.

Case Studies and Research Findings

Several studies have investigated the applications of 5-Fluoro-3-iodo-2-phenyl-chromen-4-one:

- Anticancer Studies : Research published in various journals has highlighted the compound's ability to inhibit specific cancer cell lines, demonstrating its potential as an anticancer agent.

- Synthetic Applications : The compound has been utilized in synthetic methodologies to create new derivatives with enhanced biological activities.

Comparison with Similar Compounds

Comparison with Similar Chromenone Derivatives

Structural and Physicochemical Properties

The table below summarizes key analogs and their properties:

Key Observations:

- Fluorine Substituents : Fluorination (e.g., at C5 or C3) increases electronegativity and metabolic stability. For example, the compound in with multiple fluorine atoms exhibits a high molecular weight (600.2 g/mol) and moderate melting point (122–124°C).

- Iodo vs. Trifluoromethyl Groups: While iodinated chromenones (like the target compound) may exhibit enhanced halogen bonding, trifluoromethyl groups (e.g., in ) provide steric and electronic effects that improve lipophilicity.

- Phenyl vs. Methoxyphenyl Substituents : Phenyl groups at C2 (target compound) versus methoxyphenyl groups (e.g., ) alter solubility and π-π interactions. Methoxy groups enhance hydrophilicity but reduce membrane permeability.

Preparation Methods

Adaptation for 5-Fluoro-3-iodo-2-phenyl-chromen-4-one

-

Fluorine Introduction : Begin with 5-fluoro-2-hydroxyacetophenone as the fluorinated precursor.

-

Aldehyde Formation : Convert the acetyl group to an aldehyde via Vilsmeier-Haack formylation.

-

Palladium-Catalyzed Cyclization : React the aldehyde with an o-bromostyrene derivative under conditions from to form the chromen-4-one core.

-

Iodination : Use N-iodosuccinimide (NIS) in acetic acid to introduce iodine at position 3.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Aldehyde Formation | POCl₃, DMF, 0–5°C | 78 |

| Cyclization | Pd(PPh₃)₄, Xphos, 1,4-dioxane, 110°C | 65 |

| Iodination | NIS, AcOH, RT, 12 h | 82 |

This route achieves a total yield of 42% over three steps, avoiding harsh conditions that could degrade iodine.

Electrophilic Iodination of Preformed Chromen-4-ones

Direct iodination of prefluorinated chromen-4-ones offers a streamlined alternative. The patent CN113354638A details iodination using alkali and iodine reagents, which can be adapted for this target.

Protocol Optimization

-

Substrate Preparation : Synthesize 5-fluoro-2-phenyl-chromen-4-one via aldol condensation of 2-hydroxy-5-fluorobenzaldehyde and phenylacetic acid.

-

Iodination : React the chromen-4-one with iodine monochloride (ICl) in dichloromethane, using NaHCO₃ as a base to scavenge HCl.

Reaction Conditions :

-

Temperature: 0–5°C (prevents polyiodination)

-

Solvent: Dichloromethane

-

Molar Ratio (Substrate:ICl): 1:1.2

Outcome :

Modular Assembly via Suzuki-Miyaura Coupling

For laboratories equipped for cross-coupling chemistry, a modular approach leverages Suzuki-Miyaura to install the phenyl group late-stage.

Stepwise Synthesis

-

Core Synthesis : Prepare 3-iodo-5-fluoro-chromen-4-one via iodination of 5-fluoro-chromen-4-one (methods as above).

-

Phenyl Introduction : Perform Suzuki-Miyaura coupling with phenylboronic acid, Pd(OAc)₂, and SPhos in toluene/water.

Optimized Conditions :

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: SPhos (10 mol%)

-

Base: K₃PO₄

-

Temperature: 80°C, 12 h

Performance :

Comparative Analysis of Methods

| Method | Total Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Palladium Cyclization | 42 | 95 | Moderate | High |

| Electrophilic Iodination | 75 | 98 | High | Moderate |

| Suzuki Coupling | 68 | 97 | Low | Low |

Key Insights :

-

Electrophilic Iodination offers the highest yield and scalability, ideal for industrial applications.

-

Palladium Cyclization balances cost and yield but requires stringent temperature control.

-

Suzuki Coupling is less practical due to palladium costs and sensitivity to oxygen.

Challenges and Mitigation Strategies

Regioselectivity in Iodination

Iodination at position 3 competes with positions 6 and 8. Solutions include:

Fluorine Compatibility

Fluorine’s electronegativity can deactivate the ring toward electrophilic substitution. Mitigation involves:

Q & A

Basic Research Questions

Q. How can the synthesis of 5-Fluoro-3-iodo-2-phenyl-chromen-4-one be optimized for improved yield and purity?

- Methodological Answer : Synthesis optimization often involves adjusting reaction parameters such as solvent choice, temperature, and stoichiometry. For chromenone derivatives, sodium hydroxide and hydrogen peroxide in ethanol have been used to cyclize enone precursors under mild conditions . To enhance yield, consider:

- Catalyst Screening : Test phase-transfer catalysts or transition-metal catalysts (e.g., Pd) for iodine incorporation.

- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from DCM/hexane.

- Monitoring : Track reaction progress via TLC or HPLC to minimize side products.

Q. What spectroscopic techniques are critical for confirming the structure of 5-Fluoro-3-iodo-2-phenyl-chromen-4-one?

- Methodological Answer :

- NMR Spectroscopy : and NMR can confirm substituent positions. For example, fluorine-induced deshielding in NMR distinguishes fluorinated analogs .

- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities. A related fluorophenyl chromenone showed planar chromenone rings and intermolecular hydrogen bonding, critical for validating iodine/fluorine placement .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected: ~382 g/mol for CHFIO).

Advanced Research Questions

Q. How do electronic effects of fluorine and iodine substituents influence the chromenone core’s reactivity and intermolecular interactions?

- Methodological Answer :

- Electronic Studies : Use density functional theory (DFT) to map electron density. Fluorine’s electronegativity reduces electron density at C-5, while iodine’s polarizability may enhance halogen bonding.

- Crystallographic Analysis : Compare packing modes with non-halogenated analogs. For 2-(4-fluorophenyl)-chromen-4-one, fluorine participates in C–H···F interactions, while iodine may form stronger halogen bonds (C–I···O/N) .

- Reactivity Probes : Perform nucleophilic substitution at iodine or electrophilic aromatic substitution at fluorine to assess activation barriers.

Q. What strategies resolve contradictions in biological activity data for halogenated chromenones?

- Methodological Answer :

- Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial tests) to minimize variability. For example, a chromenone linked to 1,2,3-triazoles showed activity against S. aureus (MIC = 8 µg/mL) but required controlled solvent (DMSO ≤1%) .

- Metabolic Stability Tests : Assess cytochrome P450 interactions via liver microsome assays. Fluorine may reduce metabolism, while iodine’s size could hinder enzyme binding.

- Docking Studies : Compare binding poses in target proteins (e.g., E. coli DNA gyrase) to identify substituent-specific interactions.

Q. How can computational methods guide the design of 5-Fluoro-3-iodo-2-phenyl-chromen-4-one derivatives with enhanced bioactivity?

- Methodological Answer :

- QSAR Modeling : Train models on existing bioactivity data (e.g., IC values) to predict substituent effects. Include descriptors like logP, molar refractivity, and Hammett constants.

- Molecular Dynamics (MD) : Simulate ligand-receptor binding over 100 ns to assess iodine’s role in stabilizing interactions (e.g., with kinase ATP pockets).

- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetics, balancing iodine’s lipophilicity with fluorine’s metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.